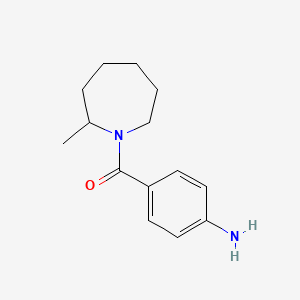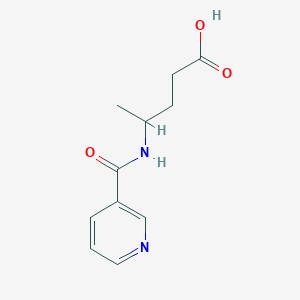![molecular formula C14H18ClNO3S B7578205 4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. The CRF1 receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a critical role in regulating the body's response to stress. CP-154,526 has been extensively studied for its potential therapeutic applications in a variety of psychiatric and neurological disorders, including anxiety, depression, and addiction.
作用机制
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid acts as a competitive antagonist of the CRF1 receptor, which is predominantly expressed in the brain regions involved in stress regulation, such as the amygdala and hypothalamus. By blocking the activity of the CRF1 receptor, this compound reduces the release of stress hormones such as cortisol, which are associated with the physiological and behavioral responses to stress.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include reducing the release of stress hormones such as cortisol, reducing the activity of the HPA axis, and increasing the activity of the parasympathetic nervous system. These effects are thought to underlie the anxiolytic and antidepressant effects of this compound.
实验室实验的优点和局限性
One advantage of 4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid is its high selectivity for the CRF1 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in some experimental settings. Additionally, the effects of this compound may be influenced by a variety of factors, such as the timing and duration of administration, the dose used, and the specific experimental paradigm employed.
未来方向
There are a number of potential future directions for research on 4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of addiction. Preclinical studies have shown that this compound can reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders. Another area of interest is the potential role of this compound in the regulation of feeding behavior and metabolism. Recent studies have suggested that the CRF1 receptor may play a role in the regulation of energy balance, and this compound may have potential as a treatment for obesity and related metabolic disorders. Finally, further research is needed to better understand the potential long-term effects of this compound on brain function and behavior, particularly in the context of chronic stress exposure.
合成方法
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid can be synthesized using a multistep process that involves the reaction of 3-chlorobenzyl mercaptan with 2-bromoacetic acid to form 2-[(3-chlorophenyl)methylsulfanyl]acetic acid. This intermediate is then reacted with N-Boc-L-lysine to form the protected amino acid, which is subsequently deprotected and coupled with pentanoic acid to form the final product.
科学研究应用
4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid has been extensively studied in preclinical models of stress-related disorders, including anxiety and depression. In animal studies, this compound has been shown to reduce anxiety-like behavior in response to stressors such as social isolation and predator exposure. It has also been shown to reduce depressive-like behavior in response to chronic stress. These findings suggest that this compound may have potential therapeutic applications in the treatment of stress-related psychiatric disorders.
属性
IUPAC Name |
4-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO3S/c1-10(5-6-14(18)19)16-13(17)9-20-8-11-3-2-4-12(15)7-11/h2-4,7,10H,5-6,8-9H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLQNFIRJIWREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)CSCC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![4-methyl-2-[[(5-methyl-1H-pyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B7578139.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)


![4-[(2,4,6-Trimethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B7578173.png)


![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)